molecular formula C12H19NO B1351826 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine CAS No. 881486-12-0

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

Cat. No. B1351826
M. Wt: 193.28 g/mol
InChI Key: OIBFSMQALQAMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine, also known as methoxetamine (MXE), is a dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine and has similar effects on the brain and nervous system. However, MXE has a longer duration of action and is more potent than ketamine.

Scientific Research Applications

Polymer Chemistry and Materials Science

Poly[bis(4-methoxyphenyl)aminiumacetylene]s have been synthesized as π-conjugated polymers bearing multiple aminium radicals. These materials exhibit unique magnetic properties due to their high-spin ground states, highlighting their potential in advanced materials science applications. The addition of a methyl group onto the polyacetylene backbone significantly enhances the chemical stability of these poly(aminium radicals), making them more viable for practical applications. This research opens new avenues for the development of high-spin organic polymers with enhanced stability and solubility (Hidenori Murata, Daisuke Miyajima, Ryosuke Takada, H. Nishide, 2005).

Organic Synthesis and Ligand Development

The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole demonstrates the utility of 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine in the development of novel ligands. This research outlines a method involving C,O-dilithium intermediates and highlights the potential of these compounds as high π-density σ2 P,O hybrid or chelate ligands. This discovery could have implications for catalysis and materials science, offering a new class of ligands with unique electronic properties (B. R. Aluri, P. Jones, I. Dix, J. Heinicke, 2014).

Drug Discovery and Medicinal Chemistry

In drug discovery, 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine has been utilized as a precursor in the synthesis of potential therapeutic agents. For example, it was used in the synthesis of a molecule with antiproliferative activity, showcasing its role in the development of new anticancer compounds. This molecule exhibited significant inhibitory activity against some cancer cell lines, underscoring the chemical's potential as a starting point for the development of anticancer agents (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).

Environmental and Material Applications

The compound has found applications in environmental science and materials engineering, such as in the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. This research not only provides insights into the synthesis of amine-modified polymers but also demonstrates their potential applications in medical fields due to their enhanced antibacterial and antifungal activities. Such polymers could be utilized in drug delivery systems, wound healing applications, and as scaffolds for tissue engineering (H. M. Aly, H. L. A. El-Mohdy, 2015).

properties

IUPAC Name

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)12(13-3)10-5-7-11(14-4)8-6-10/h5-9,12-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBFSMQALQAMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406315
Record name 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine

CAS RN

881486-12-0
Record name 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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